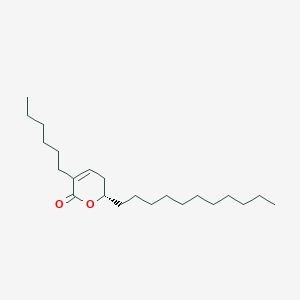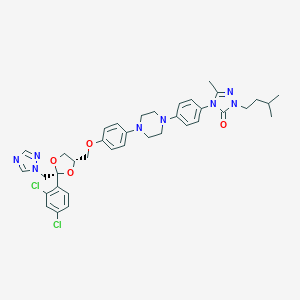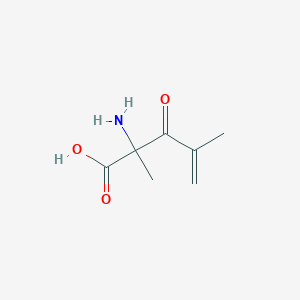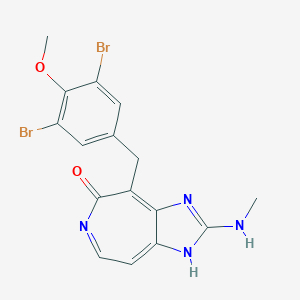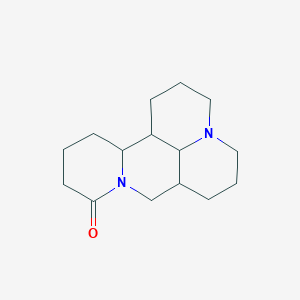
Cedrelopsin
Descripción general
Descripción
Cedrelopsin is a natural compound found in the bark of the cedar tree (Cedrela odorata). It is a small molecule that has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been investigated for its ability to modulate the immune system and to reduce oxidative stress. In addition, this compound has been studied for its potential to treat various human diseases, including Alzheimer's, Parkinson's, and cancer.
Aplicaciones Científicas De Investigación
Extracellular Matrix Degradation : Cedrelopsin functions as a zinc enzyme, contributing to the degradation of extracellular matrix components such as collagen and proteoglycans. This process is vital in connective tissue remodeling and is implicated in various disease processes including arthritis, cancer, and osteoporosis (Woessner, 1991). Furthermore, it plays a central role in biological processes such as embryogenesis, tissue remodeling, wound healing, and angiogenesis, due to its function as a proteinase hydrolyzing components of the extracellular matrix (Visse & Nagase, 2003).
Potential Medical Applications : this compound exhibits vasorelaxing activity, a property that can be beneficial in the development of cardiovascular drugs (Rakotoarison et al., 2003). It has also been identified as a coumarin with potential medical applications, warranting further investigation into its therapeutic uses (Mulholland et al., 2002).
Chemical Synthesis : The synthesis of this compound, including its preparation through methods like domino Wittig reactions, prenylation, and deprenylation, is another area of research. This aspect is crucial for its potential industrial-scale production and application in various fields (Patre et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Cedrelopsin, a natural phenylpropanoid compound , has been found to exhibit significant inhibition against A549 cells
Mode of Action
It has been suggested that this compound induces cell cycle arrest at the g2/m phase and down-regulates the expression of g2/m regulatory proteins such as cyclin b1, cdc2, and cdc25c .
Biochemical Pathways
This compound appears to affect the oxidative stress pathway. It has been shown to have hepatoprotective effects, demonstrated by significant alterations in serum liver dysfunction biomarker enzymes, liver lipid peroxidation, and antioxidant enzymes . .
Result of Action
This compound has been shown to have antioxidant activity and hepatoprotective potential . It appears to protect against cypermethrin-induced lipid peroxidation, oxidative stress, and liver damage . In addition, this compound has been found to induce cell cycle arrest at the G2/M phase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hepatoprotective effects of this compound were observed in a study where male mice were exposed to cypermethrin, a pesticide . This suggests that the compound’s action may be particularly relevant in environments where oxidative stress is induced by certain toxins.
Propiedades
IUPAC Name |
7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEIJMSDKBAFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential mechanism of action for Cedrelopsin and how does it affect cell division?
A1: While the exact mechanism remains under investigation, research suggests that this compound, along with the structurally similar compound Dehydrogeijerin, disrupts cell division by interfering with the formation of mitotic spindles. [] These structures are crucial for proper chromosome segregation during mitosis. Interestingly, unlike some anti-cancer compounds, this compound doesn't seem to directly bind to microtubules (the building blocks of mitotic spindles). [] Instead, the formation of abnormal mitotic spindles after this compound treatment resembles the effects observed with mitotic kinase inhibitors, suggesting that this compound may target these enzymes. [] Specifically, Polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) are being investigated as potential targets. []
Q2: Which cancer cell lines have shown sensitivity to this compound and what is the range of its antiproliferative activity?
A2: this compound has demonstrated antiproliferative activity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. [] In HeLa cells, this compound exhibits an IC50 value of 7.8 µM, while in PC-3 cells, the IC50 is 27.8 µM. [] This suggests that this compound might be more potent against certain cancer types.
Q3: From which natural sources can this compound be isolated?
A4: this compound has been isolated from several plant species. It was initially identified in the Mountain torchwood (Amyris madrensis) as part of research focusing on plants with potential anti-cancer properties. [] It has also been found in Flindersia brayleyana, a species known to be rich in coumarins, [] and in Melicope borbonica, a medicinal plant traditionally used for wound healing. [] Interestingly, this compound has been identified in Artemisia capillaris, a herb used in Chinese medicine for liver ailments, marking the first report of this compound in the species. [, ]
Q4: What are the traditional medicinal uses of plants containing this compound?
A5: While specific traditional uses for this compound itself are not extensively documented, plants from which it has been isolated have a history of medicinal applications. For example, Melicope borbonica, a source of this compound, is traditionally employed for wound healing and other ailments on Réunion Island. [] This suggests that this compound, along with other bioactive compounds present in these plants, might contribute to their therapeutic properties.
Q5: What is the significance of domino reactions in the synthesis of this compound?
A6: Domino reactions have proven valuable in achieving a more efficient and regioselective synthesis of this compound. [] This approach allows for the sequential formation of multiple bonds in a single reaction vessel, simplifying the synthetic procedure and potentially increasing the overall yield. This method highlights the potential of utilizing domino reactions in natural product synthesis, especially for complex molecules like this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)

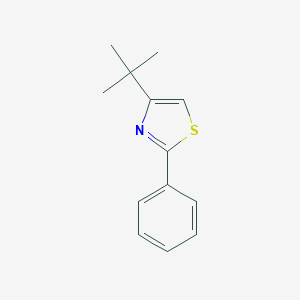
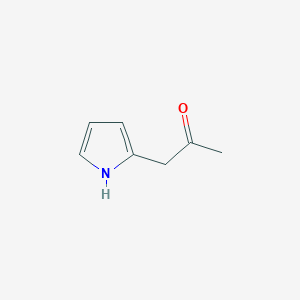

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

